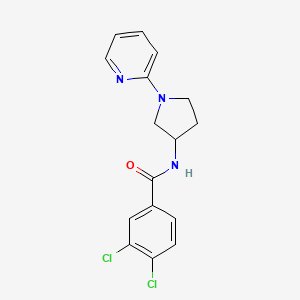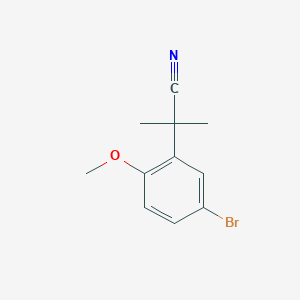
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide
Descripción general
Descripción
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzyl cyanide, featuring a bromine atom and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide typically involves the bromination of 2-methoxy-alpha,alpha-dimethylbenzylcyanide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 2-methoxy-5-substituted-alpha,alpha-dimethylbenzyl derivatives.
Oxidation: Formation of 2-methoxy-5-bromo-alpha,alpha-dimethylbenzaldehyde or corresponding acids.
Reduction: Formation of 2-methoxy-5-bromo-alpha,alpha-dimethylbenzylamine.
Aplicaciones Científicas De Investigación
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylamine
- 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzaldehyde
- 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzoic acid
Uniqueness
2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which significantly influences its chemical reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and the development of novel compounds with desired properties.
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2,7-13)9-6-8(12)4-5-10(9)14-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZVQSPXODYODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one](/img/structure/B2938115.png)
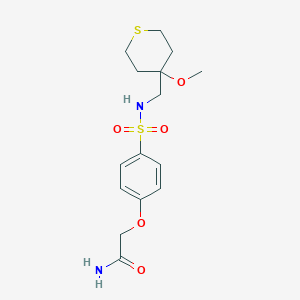
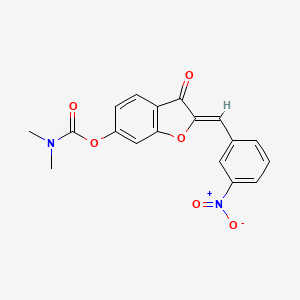
![2-{[2-(4-Chlorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)
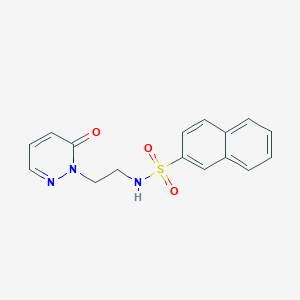
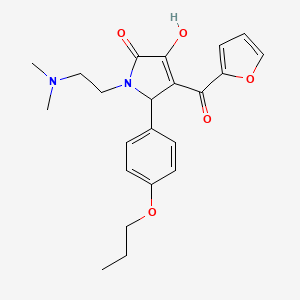
![N-cyclopropyl-N-{1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2938127.png)
![3-(3-methylphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2938128.png)
![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)
![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)
![(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2938133.png)
